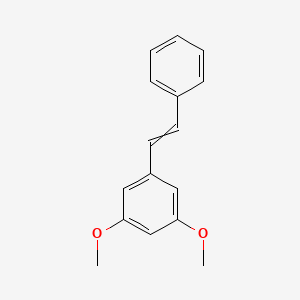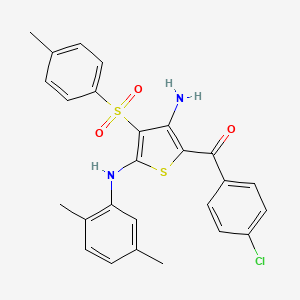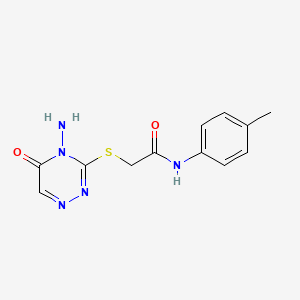![molecular formula C19H21N3O2S B2991501 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine CAS No. 882232-00-0](/img/structure/B2991501.png)
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine is a complex organic compound known for its distinctive structural features, combining a sulfonyl group, an isopropyl-benzenesulfonyl group, and a pyrazole ring. This compound is of significant interest in various scientific research fields due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. Starting with commercially available starting materials, the synthesis can proceed through the following steps:
Nitration of isopropyl benzene:
Reduction of nitro group: : The nitro group in 4-isopropyl nitrobenzene is reduced to form 4-isopropylaniline.
Sulfonylation: : 4-isopropylaniline undergoes sulfonylation with benzenesulfonyl chloride to form 4-(4-isopropyl-benzenesulfonyl)-aniline.
Coupling with pyrazole derivative: : The sulfonylated aniline is then reacted with a suitable pyrazole derivative to form this compound.
Industrial Production Methods: On an industrial scale, these reactions are optimized for higher yield and cost-efficiency. Continuous flow synthesis and the use of robust catalysts can significantly enhance production rates.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: : The sulfonyl group can be reduced under strong conditions to produce the corresponding amine.
Substitution: : The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Lithium aluminium hydride, Palladium on carbon (Pd/C).
Substitution conditions: : Acids, bases, and various catalysts depending on the nature of the substituents.
Major Products:
Hydroxylated derivatives from oxidation.
Amines from the reduction of the sulfonyl group.
Various substituted derivatives depending on the type and position of substitution on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
In Chemistry: The compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
In Biology and Medicine:
Anticancer Research: : Studies have shown that derivatives of this compound exhibit cytotoxic activities against cancer cell lines.
Anti-inflammatory Research: : Some derivatives demonstrate significant anti-inflammatory properties.
Antimicrobial Research: : The compound and its derivatives have shown effectiveness against a range of microbial strains.
In Industry:
Catalyst Development: : Used as a ligand or component in catalysts for various organic reactions.
Material Science: : Incorporated in the synthesis of new materials with unique properties.
Wirkmechanismus
The biological effects of 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine are mediated through its interaction with specific molecular targets. The sulfonyl and pyrazole groups can interact with enzymes and receptors, modulating their activity and leading to observed biological effects. Pathways involved include enzyme inhibition and receptor modulation, which are crucial in processes like inflammation, cell proliferation, and microbial growth.
Vergleich Mit ähnlichen Verbindungen
2-[4-(4-Methyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-2H-pyrazol-3-ylamine
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-chloro-2H-pyrazol-3-ylamine
Uniqueness: 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine stands out due to the specific positioning of the isopropyl and methyl groups, which significantly impact its reactivity and biological activity. Its unique structure allows for distinct interactions with biological targets and diverse chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
5-methyl-2-[4-(4-propan-2-ylphenyl)sulfonylphenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)15-4-8-17(9-5-15)25(23,24)18-10-6-16(7-11-18)22-19(20)12-14(3)21-22/h4-13H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTOBJGUZAYEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B2991419.png)




![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2991429.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2991431.png)

![20-{[3-(Dimethylamino)propyl]amino}-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B2991433.png)

![N-(2-chlorobenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2991437.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2991440.png)
